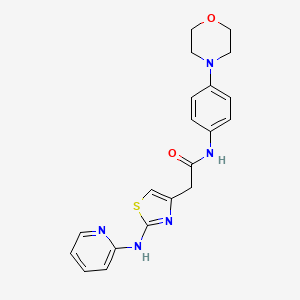![molecular formula C20H23N5O2 B2399900 5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2202259-93-4](/img/structure/B2399900.png)
5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, a piperidin-4-yl group, and a dihydropyrimidin-4-one group .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 1,3-diazole, have shown promising antimicrobial potential. For instance, compounds like 1a and 1b demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Researchers continue to explore these derivatives for novel antibiotics.
Anti-HIV Activity
Indole derivatives containing imidazole moieties have been explored for their anti-HIV-1 properties. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies, highlighting their potential as anti-HIV agents .
Electrochemical Synthesis
The electrochemical reduction of related pyrido[1,2-a]pyrimidine derivatives has been investigated. While not directly focused on 1,3-diazole, this research sheds light on the electrochemical behavior of similar heterocyclic compounds .
properties
IUPAC Name |
2-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-15(2)21-13-24(20(14)27)12-16-6-9-23(10-7-16)18-11-19(26)25-8-4-3-5-17(25)22-18/h3-5,8,11,13,16H,6-7,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVUDBRPMKTEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2399820.png)



![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)
![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)




![1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2399837.png)

![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2399840.png)